Lysozyme - 9001-63-2

Lysozyme

Catalog Number: EVT-243064
CAS Number: 9001-63-2
Molecular Formula: C99H159N37O23
Molecular Weight: 2235.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Lysozyme is an antimicrobial enzyme produced by animals that forms part of the innate immune system.
Overview

Lysozyme is an enzyme that plays a crucial role in the immune system, primarily by hydrolyzing the peptidoglycan layer of bacterial cell walls, leading to bacterial lysis. It is classified as a glycosidase, specifically a muramidase, due to its ability to cleave the glycosidic bonds between N-acetylmuramic acid and N-acetyl-D-glucosamine residues. Lysozyme is found in various biological sources, including egg whites, human saliva, and tears, where it serves as a natural antimicrobial agent.

Source and Classification

Lysozyme can be sourced from various organisms, with chicken egg white being one of the most common and studied sources. It is classified into two main types based on its origin:

  • Hen Egg Lysozyme: Predominantly used in research and industrial applications due to its availability and stability.
  • Human Lysozyme: Found in human secretions such as saliva and tears, playing a significant role in innate immunity.
Synthesis Analysis

Methods

Lysozyme can be synthesized through both natural and artificial means:

  1. Natural Synthesis: In humans and mice, lysozyme is synthesized primarily in the mucosa of the respiratory and gastrointestinal tracts, as well as in lymphoid organs. The synthesis involves the incorporation of labeled amino acids into lysozyme, demonstrating that monocytes and macrophages are capable of producing this enzyme .
  2. In Vitro Synthesis: Laboratory methods for synthesizing lysozyme include recombinant DNA technology where genes encoding lysozyme are inserted into host cells (such as bacteria or yeast) for expression.

Technical Details

The synthesis optimization for lysozyme often involves adjusting conditions such as temperature, pH, and substrate concentration to maximize yield and activity. For example, using sodium borohydride as a reducing agent in the synthesis of lysozyme-coated silver nanoparticles has shown effective results .

Molecular Structure Analysis

Structure

Lysozyme has a compact globular structure consisting of approximately 129 amino acids with a molecular weight of about 14.3 kDa. Its three-dimensional structure features several alpha helices and beta sheets arranged in a specific manner that facilitates its enzymatic activity.

Data

  • Molecular Weight: 14.3 kDa
  • CAS Number: 12650-88-3
  • EC Number: 235-747-3
  • Solubility: Highly soluble in water (up to 300 g/L at pH 7).
Chemical Reactions Analysis

Reactions

Lysozyme catalyzes the hydrolysis of glycosidic bonds in bacterial cell walls, leading to cell lysis. The reaction mechanism involves:

  1. Substrate Binding: Lysozyme binds to the peptidoglycan layer of bacteria.
  2. Hydrolysis Reaction: The enzyme cleaves the glycosidic bond through a two-step mechanism involving an enzyme-substrate complex formation followed by product release.

Technical Details

The enzymatic activity can be quantitatively measured using turbidimetric assays where bacterial cell lysis leads to a decrease in turbidity, indicating lysozyme activity .

Mechanism of Action

Lysozyme's mechanism involves both substrate recognition and catalytic action:

  1. Substrate Recognition: The enzyme recognizes its substrate through specific binding sites that interact with the peptidoglycan structure.
  2. Catalytic Process: The enzyme facilitates the cleavage of bonds through acid-base catalysis, involving amino acid side chains that donate or accept protons during the reaction.

Data

The enzymatic activity is optimal at around pH 7, with significant activity observed against various Gram-positive bacteria.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Lysozyme is typically a white to off-white powder.
  • Stability: Sensitive to extreme pH levels and high temperatures; optimal stability is at neutral pH.

Chemical Properties

  • pH Activity Range: Active primarily between pH 6 and pH 7.
  • Thermal Stability: Lysozyme retains activity up to moderate temperatures but denatures at higher temperatures (above 60°C).
Applications

Lysozyme has diverse applications across various fields:

  1. Food Industry: Used as a natural preservative due to its antibacterial properties.
  2. Pharmaceuticals: Incorporated in formulations for its antimicrobial effects.
  3. Biotechnology: Utilized in biocatalysis and as a model protein for crystallization studies.
  4. Diagnostics: Employed in biosensors for detecting microbial contamination due to its specificity towards bacterial cell walls .
Enzymatic Mechanisms and Catalytic Activity

Structural Basis of Lysozyme’s Glycoside Hydrolase Function

Lysozyme (EC 3.2.1.17) is a glycoside hydrolase that cleaves β-(1,4)-glycosidic bonds between N-acetylmuramic acid (NAM) and N-acetylglucosamine (NAG) in bacterial peptidoglycan. Its catalytic function arises from a conserved structural architecture comprising two domains: an α-helical domain and a β-sheet domain, which form a deep substrate-binding cleft. This cleft accommodates six sugar residues (sites A–F), with hydrolysis occurring between sites D (distorted NAM) and E (NAG) [4] [5]. Key to its function is a central helix harboring the catalytic general-acid residue (Glu35) and a β-hairpin structure that positions residues for substrate recognition and catalysis. The β-hairpin exhibits high sequence conservation across glycoside hydrolase (GH) families 19, 22, 23, 24, and 46, collectively termed the "lysozyme superfamily" [2] [10]. Despite negligible sequence similarity, these families share a common catalytic core:

  • A solvent-exposed active site cleft optimized for polysaccharide binding.
  • Invariant glutamate acting as a proton donor.
  • A β-hairpin motif that positions catalytic water molecules during hydrolysis [2].

Table 1: Structural and Functional Features of Lysozyme Superfamily Members

GH FamilyRepresentative EnzymeCatalytic MechanismKey Structural MotifConserved Catalytic Residues
GH19Plant chitinasesInvertingβ-Hairpin (111–126)Glu (general acid)
GH22C-type lysozymeRetainingβ-Hairpin (52–64)Glu35, Asp52 (HEWL)
GH23G-type lysozymeInvertingβ-Hairpin (89–98)Glu (general acid)
GH24V-type lysozymeInvertingβ-Hairpin (17–32)Glu (general acid)
GH46ChitosanaseInvertingβ-Hairpin (family-specific)Asp (nucleophile)

Data derived from structural alignments [2] [10]

Substrate distortion is critical for catalysis. X-ray crystallography reveals that the D-site sugar adopts a strained half-chair conformation, elongating the glycosidic bond and facilitating nucleophilic attack. This distortion is stabilized by hydrogen bonds with residues Trp62, Trp63, and Asp101 [4] [8].

Phillips Mechanism vs. Covalent Catalytic Pathways

The catalytic mechanism of lysozyme has been debated between two models: the classical Phillips mechanism and the covalent glycosyl-enzyme intermediate pathway.

Phillips Mechanism (Ionic Pathway):Proposed in 1965 based on HEWL’s crystal structure, this mechanism involves:

  • General acid catalysis: Glu35 (pKa ~6.2) donates a proton to the glycosidic oxygen.
  • Oxocarbenium ion formation: The C1-O bond cleaves, generating a planar oxocarbenium ion at the D-site sugar.
  • Electrostatic stabilization: Asp52 (pKa ~3.5), in its ionized state, stabilizes the transition state via charge interactions.
  • Nucleophilic attack: A water molecule, activated by the Glu35 conjugate base, hydrolyzes the intermediate, yielding β-anomeric products with net retention [4] [5] [8].

Covalent Mechanism:Revised studies propose a covalent intermediate:

  • Nucleophilic attack: Asp52 attacks C1 of the D-site sugar, forming a glycosyl-enzyme adduct.
  • Deglycosylation: Glu35-activated water hydrolyzes the adduct. Evidence includes:
  • Trapping of a covalent intermediate using 2-fluorosugar substrates [5].
  • MALDI-TOF detection of glycosyl adducts in Venerupis philippinarum lysozyme and HEWL mutants (e.g., N46E/D52S) at low pH [6].
  • Quantum mechanics/molecular mechanics (QM/MM) simulations show the covalent intermediate is ~30 kcal/mol more stable than the oxocarbenium ion [5] [9].

Table 2: Key Evidence for Competing Lysozyme Mechanisms

MechanismKey EvidenceLimitations/Contradictions
Phillips (Ionic)- X-ray structures show substrate distortion [4] - Kinetic isotope effects support oxocarbenium [8]- No covalent intermediate observed in wild-type HEWL - QM/MM shows high energy barrier
Covalent- Glycosyl adducts in mutants (N46E/D52S) [6] - QM/MM stability calculations [9]- Adducts primarily with non-native substrates/mutants - Requires Asp52 nucleophilicity

Current consensus suggests lysozyme can utilize both pathways, with the dominant mechanism influenced by substrate properties, pH, and structural variations among superfamily members [3] [6].

Role of Key Residues (Glu35, Asp52) in Substrate Hydrolysis

Glu35 and Asp52 are indispensable for catalysis, with distinct roles dictated by their microenvironments:

Glu35:

  • Located in a hydrophobic pocket (subsites E-F), elevating its pKa to ~6.5.
  • Acts as a general acid by protonating the glycosidic oxygen during bond cleavage.
  • Mutagenesis (e.g., Glu35Gln) reduces activity 100-fold, confirming its proton-donor role [4] [8].

Asp52:

  • Situated in a polar environment, maintaining a low pKa (~3.5).
  • Serves as an electrostatic stabilizer of the transition state in the Phillips mechanism or a nucleophile in the covalent pathway.
  • D52S mutation shifts pH dependence from bell-shaped to sigmoidal, eliminating electrostatic stabilization [6].

Table 3: Functional Impact of Active Site Mutations

MutationCatalytic Residue RoleActivity vs. Wild-TypepH-Dependency ProfileMechanistic Consequence
Glu35GlnGeneral acid impairment~1%SigmoidalLoss of proton donation
Asp52SerLoss of nucleophile/charge~0.1%SigmoidalImpaired transition-state stabilization
N46E/D52S (HEWL)Glu46 as nucleophile10%Bell-shapedCovalent mechanism restored
Thr26His (T4)Altered water attack angleAltered anomer specificityShiftedSwitches from inverting to retaining mechanism

Data from mutagenesis and kinetic studies [1] [6]

The distance between catalytic carboxylates is critical:

  • Wild-type HEWL: Glu35–Asp52 = 6.1 Å (optimal for charge stabilization).
  • N46E/D52S mutant: Glu35–Glu46 = 5.6 Å, enabling covalent catalysis similar to invertebrate lysozymes [6].

Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations of Catalytic Intermediates

QM/MM simulations integrate quantum chemical calculations of the active site with molecular mechanics treatment of the protein environment. This approach has revolutionized lysozyme mechanistic studies by:

  • Modeling Transition States: Simulations reveal that lysozyme lowers the activation barrier by 20–30 kcal/mol via electrostatic preorganization and substrate distortion [9].
  • Validating Covalent Intermediates: QM/MM confirms the glycosyl-Asp52 intermediate is 30 kcal/mol more stable than the oxocarbenium ion, supporting the covalent pathway [5] [9].
  • Electrostatic Stabilization Analysis: Warshel’s pioneering QM/MM work showed that Asp52 stabilizes transition-state charges more efficiently than bulk water ("super-solvent" effect) [9].

Table 4: Key QM/MM Insights into Lysozyme Catalysis

Simulation FocusMethodologyKey FindingExperimental Validation
Transition-state barrierDFT/CHARMMBarrier reduction by 24 kcal/mol via electrostatic preorganizationConsistent with kinetic isotope effects
Covalent intermediateB3LYP/CHARMMGlycosyl-Asp52 intermediate stable; oxocarbenium ion unstableTrapped intermediates in mutants [6]
Asp52 pKaFree-energy perturbationpKa remains low (3.5) due to desolvation penalty upon ionizationpH-rate profiles of mutants
Substrate distortion energyQM/MM path samplingDistortion energy (10–12 kcal/mol) contributes to rate enhancementCorrelates with X-ray ligand complexes [3]

Recent simulations resolve long-standing controversies:

  • Neutron diffraction confirms a hydrogen-bond network around Asp52 that precludes covalent bonding under physiological conditions, favoring electrostatic roles [3].
  • Metadynamics simulations show Glu35 proton transfer and Asp52 nucleophilic attack occur synchronously in the covalent pathway [9].

Properties

CAS Number

9001-63-2

Product Name

Lysozyme

IUPAC Name

(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]amino]-5-carbamimidamidopentanoic acid

Molecular Formula

C99H159N37O23

Molecular Weight

2235.6 g/mol

InChI

InChI=1S/C99H159N37O23/c1-11-50(8)77(132-72(139)46-120-81(145)63(32-33-70(101)137)124-88(152)69-31-21-39-136(69)93(157)68(43-73(140)141)131-84(148)62(29-19-37-116-98(109)110)125-90(154)75(48(4)5)135-91(155)76(49(6)7)133-80(144)57(100)24-16-34-113-95(103)104)92(156)126-60(27-17-35-114-96(105)106)82(146)121-51(9)78(142)129-66(41-54-45-119-59-26-15-13-23-56(54)59)87(151)134-74(47(2)3)89(153)122-52(10)79(143)128-65(40-53-44-118-58-25-14-12-22-55(53)58)85(149)123-61(28-18-36-115-97(107)108)83(147)130-67(42-71(102)138)86(150)127-64(94(158)159)30-20-38-117-99(111)112/h12-15,22-23,25-26,44-45,47-52,57,60-69,74-77,118-119H,11,16-21,24,27-43,46,100H2,1-10H3,(H2,101,137)(H2,102,138)(H,120,145)(H,121,146)(H,122,153)(H,123,149)(H,124,152)(H,125,154)(H,126,156)(H,127,150)(H,128,143)(H,129,142)(H,130,147)(H,131,148)(H,132,139)(H,133,144)(H,134,151)(H,135,155)(H,140,141)(H,158,159)(H4,103,104,113)(H4,105,106,114)(H4,107,108,115)(H4,109,110,116)(H4,111,112,117)/t50-,51-,52-,57-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,74-,75-,76-,77-/m0/s1

InChI Key

ZJCXKXFAOCLSRV-RYLVIXIQSA-N

SMILES

CCC(C)C(C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C5CCCN5C(=O)C(CC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(CCCNC(=N)N)N

Synonyms

Muramidase

Canonical SMILES

CCC(C)C(C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C5CCCN5C(=O)C(CC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(CCCNC(=N)N)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)CNC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCNC(=N)N)N

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